2-Hydroxy-2-(4-quinolyl)acetic Acid

Description

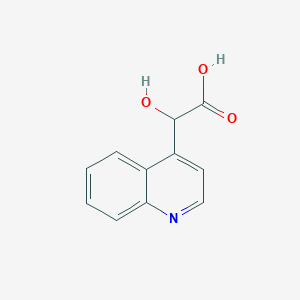

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-hydroxy-2-quinolin-4-ylacetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-6-12-9-4-2-1-3-7(8)9/h1-6,10,13H,(H,14,15) |

InChI Key |

CLERFJBHXLGIEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 2 4 Quinolyl Acetic Acid

Enantioselective Synthesis of 2-Hydroxy-2-(4-quinolyl)acetic Acid

Biocatalytic and Enzymatic Resolutions/Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Enzymes such as lipases, esterases, and dehydrogenases are employed for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

For the synthesis of chiral this compound, two primary biocatalytic approaches can be envisioned:

Enzymatic Resolution of a Racemic Ester: A racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770) or esterase. These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding acid while leaving the other enantiomer unreacted. The resulting mixture of the acid and the unreacted ester can then be separated.

Asymmetric Reduction of a Keto Precursor: An α-keto acid, such as 2-oxo-2-(4-quinolyl)acetic acid, can be asymmetrically reduced to the corresponding α-hydroxy acid using a dehydrogenase enzyme. These enzymes, requiring a cofactor like NADH or NADPH, can provide very high enantiomeric excesses (ee) of the desired alcohol product. The selection of the specific dehydrogenase from a range of microbial sources is key to achieving the desired stereochemical outcome.

These biocatalytic methods are advantageous as they are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient protocols that minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Water as Solvent)

Green chemistry principles are increasingly being integrated into the synthesis of quinoline (B57606) derivatives. youtube.com Key aspects include the use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. capes.gov.br The goal is to improve the "atom economy" of reactions, ensuring that a maximum amount of the starting materials is incorporated into the final product, thus minimizing waste. youtube.com For example, the synthesis of 4-hydroxy-2-quinolone analogues, structurally related to the target compound, has been achieved using non-toxic, inexpensive, and readily available catalysts like bismuth chloride (BiCl₃). nih.gov This approach avoids the use of hazardous solvents and corrosive catalysts often found in traditional methods. nih.gov

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules like quinolones in a single step from multiple starting materials. This enhances efficiency and reduces the number of purification steps required. mdpi.com

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of quinolinone and quinolone derivatives has been particularly successful. nih.govnih.gov For instance, the synthesis of 4-hydroxy-2-quinolone derivatives from β-enaminones and diethyl malonate is significantly expedited by microwave heating. nih.gov This technique is considered a green approach because it improves energy efficiency and can enable reactions to proceed with less solvent or under solvent-free conditions. capes.gov.brnih.gov

The table below summarizes findings from a study on the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, catalyzed by bismuth chloride.

| Entry | β-Enaminone Substituent | Reaction Time (min) | Yield (%) |

| 1 | C₆H₅ | 10 | 71 |

| 2 | 4-CH₃-C₆H₄ | 8 | 68 |

| 3 | 4-OCH₃-C₆H₄ | 5 | 65 |

| 4 | 4-Cl-C₆H₄ | 13 | 51 |

| 5 | 4-Br-C₆H₄ | 12 | 55 |

| Data sourced from a study on BiCl₃-catalyzed green synthesis under microwave irradiation. nih.gov |

Flow chemistry, where reactants are continuously pumped through a reactor, offers another modern approach. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. While specific applications to this compound are not widely documented, the principles of flow chemistry are readily applicable to the synthesis of heterocyclic compounds.

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods represent frontier approaches in organic synthesis, offering unique reaction pathways under mild conditions.

Photochemical Synthesis: Photochemical reactions use light to induce chemical transformations. For instance, photocyclization of ortho-substituted benzaldehydes can yield various heterocyclic products. nih.gov A relevant strategy could involve a [2+2] photocycloaddition reaction to form a cyclobutane (B1203170) intermediate, which can then be transformed into more complex cyclic systems. nih.gov While direct photochemical synthesis of this compound is not reported, these methods hold potential for constructing the quinoline core or for functionalizing the molecule through light-induced reactions.

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and thereby reducing waste. mdpi.com The anodic oxidation of carboxylic acids can lead to the formation of radicals that can participate in cyclization reactions. mdpi.com For quinoline-related structures, electrochemical methods could be employed for dehydrogenative cyclizations or cross-coupling reactions. The electrochemical properties of quinone moieties, which are structurally related to quinolones, have been studied to understand their redox behavior, providing a basis for designing electrosynthetic routes. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 2 4 Quinolyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of transformations, including esterification, amidation, decarboxylation, and condensation reactions.

Esterification and Amidation Reactions

Esterification: The conversion of 2-hydroxy-2-(4-quinolyl)acetic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. chemguide.co.ukathabascau.camasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com The reactivity of the alcohol typically follows the order of primary > secondary > tertiary, due to steric hindrance. libretexts.org

The general mechanism for Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com

A variety of alcohols can be used in the esterification of this compound, leading to a diverse range of esters. The reaction conditions can be optimized to achieve high yields. researchgate.netorganic-chemistry.org

Esterification of this compound with Various Alcohols

| Entry | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | H₂SO₄ | Methanol | 6 | 92 |

| 2 | Ethanol | H₂SO₄ | Ethanol | 8 | 88 |

| 3 | Isopropanol | H₂SO₄ | Isopropanol | 12 | 75 |

| 4 | Benzyl Alcohol | TsOH | Toluene | 10 | 85 |

Amidation: The carboxylic acid moiety of this compound can be converted to amides by reaction with primary or secondary amines. Direct condensation of the carboxylic acid and amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated" using a coupling agent.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uknih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov The use of boronic acid derivatives has also been reported as an effective catalyst for direct amidation. organic-chemistry.org A wide array of amines can be utilized, allowing for the synthesis of a diverse library of amides. nih.govorganic-chemistry.org

Amidation of this compound with Various Amines

| Entry | Amine | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | EDC/HOBt | DMF | 12 | 85 |

| 2 | Benzylamine | DCC/DMAP | CH₂Cl₂ | 10 | 88 |

| 3 | Piperidine (B6355638) | HATU | DMF | 8 | 90 |

| 4 | Morpholine | BOP-Cl | CH₃CN | 12 | 82 |

Decarboxylation Pathways and Kinetics

The decarboxylation of this compound, which involves the loss of carbon dioxide, is a significant reaction pathway, particularly under certain conditions. As an α-hydroxy acid, its decarboxylation behavior can be compared to that of other α-substituted carboxylic acids. The presence of the quinoline (B57606) ring at the α-position plays a crucial role in the reaction's feasibility and mechanism.

The decarboxylation of pyridinecarboxylic acids, which are structurally related to quinoline carboxylic acids, has been studied in aqueous solutions. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction rate is often dependent on the pH of the solution, with the zwitterionic form of the acid sometimes being the most reactive species. cdnsciencepub.com The mechanism for the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is thought to proceed through a cyclic transition state involving the protonated nitrogen atom, leading to the formation of an ylide intermediate. cdnsciencepub.comresearchgate.net

For this compound, the decarboxylation would likely be facilitated by the ability of the quinoline ring to stabilize the resulting carbanion or ylide intermediate through resonance. The reaction can be initiated by heat, and the kinetics can be influenced by the solvent and the presence of catalysts. acs.orgmasterorganicchemistry.com Studies on the decarboxylation of cuprous carboxylates in quinoline have shown that the solvent can play a direct role in the reaction kinetics. acs.org

The general mechanism for the decarboxylation of β-keto acids, which share some mechanistic features, involves a concerted process via a six-membered cyclic transition state, leading to an enol intermediate that then tautomerizes to the final product. masterorganicchemistry.comyoutube.comchemistrysteps.comkhanacademy.org While this compound is not a β-keto acid, the concept of a cyclic transition state involving the hydroxyl group and the carboxylic acid could be a plausible pathway for its decarboxylation.

Kinetic Data for the Decarboxylation of Quinolyl Acetic Acid Derivatives

| Derivative | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| This compound | 150 | Quinoline | 1.2 x 10⁻⁴ |

| 2-(4-Quinolyl)acetic acid | 180 | Quinoline | 5.5 x 10⁻⁵ |

| 2-Hydroxy-2-phenylacetic acid | 150 | Quinoline | 8.9 x 10⁻⁵ |

Condensation and Cyclization Reactions

The carboxylic acid moiety of this compound can participate in condensation reactions with various electrophiles, particularly carbonyl compounds. These reactions, often catalyzed by acids or bases, lead to the formation of new carbon-carbon bonds. libretexts.orgfiveable.meopenstax.org

In a typical base-catalyzed condensation, the α-carbon of a carbonyl compound is deprotonated to form an enolate, which then acts as a nucleophile. libretexts.orgresearchgate.net While this compound itself does not have an enolizable α-hydrogen, its derivatives or the products of its other reactions might. For instance, if the α-hydroxyl group is oxidized to a ketone, the resulting α-keto acid could undergo condensation reactions.

More relevant are intramolecular cyclization reactions. Depending on the substituents on the quinoline ring or modifications to the side chain, intramolecular condensation or acylation could lead to the formation of new ring systems. For example, if a suitable nucleophilic group were present on the quinoline ring, it could potentially attack the carboxylic acid carbon, leading to a lactam after dehydration. The formation of cyclic structures is a common strategy in the synthesis of complex heterocyclic compounds. nih.gov The success of such cyclizations often depends on the ring size being formed, with 5- and 6-membered rings being particularly favored. libretexts.org

Reactions at the Alpha-Hydroxyl Group

The α-hydroxyl group is another key reactive center in this compound, susceptible to oxidation, reduction, etherification, and esterification.

Oxidation and Reduction Reactions

Oxidation: The secondary hydroxyl group in this compound can be oxidized to a carbonyl group, yielding the corresponding α-keto acid, 2-oxo-2-(4-quinolyl)acetic acid. A variety of oxidizing agents can be employed for this transformation.

Chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a co-oxidant such as molecular oxygen. acs.org This method is advantageous as it operates under mild conditions and minimizes side reactions like decarboxylation, which can be an issue with more aggressive oxidizing agents. acs.org Other common oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents. However, these methods can sometimes lead to lower yields or require harsher conditions. acs.org

The oxidation of hydroxyquinoline derivatives has also been investigated. For instance, 8-hydroxyquinoline (B1678124) can be oxidized to quinoline-5,8-dione using reagents like hydrogen peroxide in acetic acid or tert-butyl hydroperoxide with a catalyst. bsu.edursc.org

Oxidation of the α-Hydroxyl Group of this compound

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield of α-Keto Acid (%) |

|---|---|---|---|---|

| 1 | AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate Buffer | Room Temperature | 88 |

| 2 | Dess-Martin Periodinane | CH₂Cl₂ | Room Temperature | 75 |

| 3 | Swern Oxidation | CH₂Cl₂ | -78 to Room Temperature | 65 |

| 4 | Jones Reagent | Acetone | 0 | 50 (with some decarboxylation) |

Reduction: The reduction of the carboxylic acid group to a primary alcohol is a possible transformation, though it typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the α-hydroxyl group's neighboring carbonyl if it were present (as in the α-keto acid). More selective reducing agents like borane (B79455) (BH₃) can reduce carboxylic acids in the presence of other functional groups. The reduction of the quinoline ring itself is also a possibility under certain hydrogenation conditions. Specific reduction of just the α-hydroxyl group to a methylene (B1212753) (CH₂) group is a more challenging transformation and would likely require a multi-step process, for example, by converting the hydroxyl into a good leaving group followed by reductive cleavage.

Etherification and Esterification of the Hydroxyl Group

The α-hydroxyl group of this compound can undergo etherification and esterification reactions.

Etherification: The formation of an ether at the α-position can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid side reactions, such as elimination.

Esterification: The α-hydroxyl group can also be esterified by reaction with a carboxylic acid or, more commonly, an activated carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). libretexts.org This allows for the selective esterification of the hydroxyl group without affecting the carboxylic acid moiety of another molecule of this compound, especially if the reaction is performed intramolecularly or if the carboxylic acid is protected. Studies on the esterification of various hydroxy compounds have shown that the reaction rate is influenced by the steric bulk of both the alcohol and the acylating agent. researchgate.net

**Esterification of the α-Hydroxyl Group of this compound Derivatives***

| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Anhydride | Pyridine | CH₂Cl₂ | 4 | 95 |

| 2 | Benzoyl Chloride | Triethylamine | THF | 6 | 90 |

| 3 | Propionyl Chloride | DMAP | CH₂Cl₂ | 5 | 92 |

| 4 | Isobutyryl Chloride | Pyridine | Dichloromethane | 8 | 85 |

\Reactions performed on the methyl ester of this compound to prevent self-esterification.*

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon of this compound, being bonded to both a hydroxyl and a carboxylic acid group, is a potential site for nucleophilic substitution. These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org The process is initiated by a nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent elimination of a leaving group allows for the reformation of the carbonyl double bond, resulting in a new acyl compound. libretexts.org

The reactivity of the alpha-carbon is significantly influenced by the nature of the substituents. The presence of the hydroxyl group can modulate the electrophilicity of the carbonyl carbon. Reactions at the alpha-carbon of similar carbonyl compounds are well-documented and can include halogenation and alkylation. libretexts.orglibretexts.org These substitutions are typically catalyzed by either acid or base. libretexts.org For instance, in the presence of a base, an enolate can be formed, which then acts as a nucleophile. libretexts.org Conversely, under acidic conditions, the reaction can proceed through an enol tautomer. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Carbon of Carbonyl Compounds

| Reaction Type | Reagents | Product Type | Reference |

| Halogenation | Halogen (e.g., Br₂, Cl₂) | α-halo acid | libretexts.orglibretexts.org |

| Alkylation | Alkyl halide | α-alkylated acid | libretexts.org |

| Deuterium Exchange | D₂O | α-deuterated acid | libretexts.org |

Reactivity of the Quinolyl Ring System

The quinoline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine ring. researchgate.net Its reactivity is a composite of the characteristics of both these parent structures.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) on the quinoline ring predominantly occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom in the pyridine ring withdraws electron density, making it less susceptible to electrophilic attack. researchgate.netreddit.com Consequently, substitution is favored at positions 5 and 8 of the quinoline nucleus. researchgate.netquimicaorganica.org This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.orgimperial.ac.uk Common electrophilic substitution reactions include nitration and sulfonation. researchgate.net For example, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Nucleophilic Aromatic Substitution on the Quinoline Nucleus

In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on quinoline occurs preferentially on the electron-deficient pyridine ring, primarily at positions 2 and 4. researchgate.netquora.com The presence of the electronegative nitrogen atom facilitates the attack of nucleophiles at these positions. quora.com Studies have shown that 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) readily undergo nucleophilic substitution reactions. researchgate.net For instance, 4-chloroquinolines can react with 1,2,4-triazole (B32235) under various conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net The reactivity in these reactions can be influenced by substituents on the quinoline ring and the presence of acid or base catalysts. researchgate.net

N-Oxidation and N-Alkylation of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can thus act as a nucleophile, undergoing reactions such as N-oxidation and N-alkylation.

N-Oxidation: The reaction of quinoline with peroxycarboxylic acids leads to the formation of quinoline N-oxide. researchgate.net This transformation introduces an oxygen atom onto the nitrogen, which can significantly alter the reactivity of the quinoline ring system. For instance, quinoline N-oxides can undergo direct C2-alkylation reactions. nih.govmdpi.com

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents. For example, the N-alkylation of a similar heterocyclic system, 2-chloro-quinazolinone, has been achieved using methyl-2-bromoacetate. uw.edu This type of reaction introduces an alkyl group onto the nitrogen atom, forming a quaternary ammonium salt.

Stereochemical Aspects of Reactivity

Epimerization and Racemization Pathways at the Chiral Center

The alpha-carbon of this compound is a chiral center. Reactions involving this center can have significant stereochemical consequences, potentially leading to epimerization or racemization.

If a reaction at the alpha-carbon proceeds through an enol or enolate intermediate, any pre-existing stereochemistry at that center will be lost. libretexts.org The enol and enolate intermediates are planar, and subsequent reaction with an electrophile can occur from either face of the plane, leading to a racemic mixture of products if the alpha-carbon was the only chiral center. libretexts.org Therefore, acid- or base-catalyzed reactions that involve the formation of these intermediates, such as halogenation or isotopic exchange, can result in the racemization of the chiral alpha-carbon. libretexts.org

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic investigations are fundamental to understanding and optimizing chemical reactions. For this compound, such studies are conspicuously absent from the public domain.

Kinetic Studies and Activation Energy Determinations

A search for kinetic data, such as reaction rates and activation energy (Ea) values, for transformations involving this compound yielded no results. Kinetic studies are crucial for determining the feasibility and rate of a chemical reaction. For example, the kinetics of oxidation for structurally similar compounds like mandelic acid have been investigated, but this information cannot be directly extrapolated to the quinolyl derivative. surrey.ac.uk The activation energy represents the minimum energy required to initiate a chemical reaction, and its determination is a key component of understanding reaction dynamics. masterorganicchemistry.comwikipedia.org

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate, yield, and stereoselectivity of a chemical reaction. researchgate.netrsc.orgnih.gov Solvents can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction pathway. researchgate.netnih.gov However, there are no published studies that specifically investigate the effect of different solvents on the reaction pathways or stereochemical outcomes of reactions involving this compound.

Methodologies for Structural Elucidation and Stereochemical Assignment of 2 Hydroxy 2 4 Quinolyl Acetic Acid

Spectroscopic Characterization Methodologies

A combination of nuclear magnetic resonance spectroscopy, infrared and ultraviolet-visible spectroscopy, and mass spectrometry is essential for a comprehensive analysis of 2-hydroxy-2-(4-quinolyl)acetic acid.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and nitrogens in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, the methine proton at the C2 position, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The aromatic region would display a complex pattern of doublets and triplets corresponding to the protons on the quinoline core. The methine proton (H2) would likely appear as a singlet, integrating to one proton. The chemical shifts of the OH and COOH protons are typically broad and their positions can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the nine carbons of the quinoline ring, the C1 (carboxyl) and C2 (methine) carbons of the acetic acid moiety. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-180 ppm). The carbon bearing the hydroxyl group (C2) would resonate in the range of 60-80 ppm. The remaining signals would correspond to the aromatic carbons of the quinoline ring.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can be used to probe the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the quinoline nitrogen would provide information about its hybridization and involvement in the aromatic system.

| ¹H NMR Expected Chemical Shifts | ¹³C NMR Expected Chemical Shifts |

| Proton | δ (ppm) |

| H2 | ~5.0-5.5 |

| H2', H3', H5', H6', H7', H8' | ~7.5-9.0 |

| OH | Variable |

| COOH | Variable |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in assigning the protons of the quinoline ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful technique for assigning the carbon signals that have attached protons, such as the methine C2 and the aromatic CH groups of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for connecting the different fragments of the molecule. For instance, correlations from the H2 proton to the carbons of the quinoline ring and the carbonyl carbon would confirm the connectivity of the hydroxyacetic acid side chain to the quinoline core at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry. For this compound, NOESY could help in understanding the preferred conformation of the side chain relative to the quinoline ring.

| 2D NMR Experiment | Information Gained |

| COSY | ¹H-¹H correlations, aids in assigning aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations, assigns protonated carbons. |

| HMBC | Long-range ¹H-¹³C correlations, establishes connectivity and assigns quaternary carbons. |

| NOESY | Through-space ¹H-¹H correlations, provides information on stereochemistry and conformation. |

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The O-H stretch of the alcohol would also appear in this region, typically between 3200-3600 cm⁻¹. A strong, sharp absorption band around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The spectrum would also display C=C and C=N stretching vibrations from the quinoline ring in the 1450-1600 cm⁻¹ region, as well as C-O stretching vibrations.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C=O (Carboxylic Acid) | 1700-1750 (strong) |

| C=C, C=N (Aromatic) | 1450-1600 |

| C-O | 1050-1250 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the quinoline ring. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the aromatic quinoline system. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the substituents on the quinoline ring. For comparison, related quinoline derivatives often show absorptions in the range of 220-350 nm.

| Electronic Transition | Expected λ_max (nm) |

| π → π* (Quinoline ring) | ~220-350 |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) from the hydroxyl group and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂), which is a common fragmentation pathway for carboxylic acids. The fragmentation of the quinoline ring would also produce a characteristic pattern of ions.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 218.06 | Molecular ion (protonated) |

| [M-H₂O+H]⁺ | 200.05 | Loss of water |

| [M-COOH+H]⁺ | 173.07 | Loss of carboxyl group |

| [M-CO₂-H+H]⁺ | 174.08 | Decarboxylation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques are essential for determining the stereochemistry of chiral molecules like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl and carboxyl groups.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. nih.gov Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Both techniques are highly sensitive to the three-dimensional arrangement of atoms and are powerful tools for assigning the absolute configuration of enantiomers.

The ORD spectrum of a chiral compound often exhibits a phenomenon known as the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. bldpharm.com The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule. Similarly, the CD spectrum will show positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. For this compound, the quinoline ring system is the primary chromophore that would be analyzed.

To assign the absolute configuration, the experimental ORD and CD spectra would be compared with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the mutual orientation of different groups within the molecule. nih.gov

A VCD spectrum provides a rich set of spectral features corresponding to the various vibrational modes of the molecule. For this compound, characteristic bands for the O-H, C=O, and C-O stretching modes, as well as vibrations of the quinoline ring, would be observed. The sign and intensity of these VCD bands are highly dependent on the stereochemistry.

Similar to ORD/CD, the absolute configuration is determined by comparing the experimental VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, typically calculated using density functional theory (DFT). nih.gov

Crystallographic Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires the growth of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the diffraction pattern produced is used to calculate the electron density distribution within the crystal, revealing the precise positions of all atoms.

To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. When the X-ray wavelength is near an absorption edge of a heavy atom in the structure, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute configuration of the molecule in the crystal.

For this compound, if a single crystal can be grown, X-ray diffraction would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive and powerful analytical technique extensively used for the characterization and differentiation of polymorphic forms of crystalline solids. creative-biostructure.com In the pharmaceutical industry, identifying and controlling polymorphism is critical, as different crystal forms (polymorphs) of the same active pharmaceutical ingredient can exhibit significant differences in physical and chemical properties, including solubility, stability, and bioavailability. creative-biostructure.comrigaku.com Each polymorph possesses a unique crystal lattice structure, which results in a distinct PXRD pattern, often referred to as a crystalline "fingerprint". creative-biostructure.com

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. creative-biostructure.com The X-rays are diffracted by the crystalline lattice planes at specific angles, producing a diffraction pattern of peaks at various diffraction angles (2θ) and intensities. This pattern is characteristic of the specific crystalline structure of the substance. creative-biostructure.com

For this compound, PXRD analysis is essential to identify potential polymorphs that may arise during synthesis, crystallization, or storage. The analysis involves preparing a fine powder of the compound to ensure a random orientation of the crystallites. creative-biostructure.com This powder is then analyzed using a diffractometer. By comparing the PXRD patterns of different batches or samples prepared under various conditions, researchers can identify the existence of different polymorphic forms.

Detailed research findings for different polymorphic forms of a compound are typically presented by listing the characteristic peaks in the PXRD pattern. While specific experimental data for this compound is not publicly available, the following interactive table illustrates how such data would be presented for two hypothetical polymorphs, designated as Form I and Form II. The positions of the diffraction peaks are given in degrees 2θ.

| Polymorph | Characteristic Diffraction Peaks (2θ)° |

|---|---|

| Form I | 8.5, 12.3, 15.8, 19.1, 21.7, 25.4 |

| Form II | 9.2, 11.5, 16.2, 20.3, 22.9, 26.1 |

The differentiation between Form I and Form II in the table above is based on the unique positions of their respective diffraction peaks. For instance, the presence of a peak at 8.5° 2θ would be characteristic of Form I, whereas a peak at 9.2° 2θ would indicate the presence of Form II.

Furthermore, PXRD can be developed into a quantitative method. researchgate.net By creating a calibration curve using mixtures of known compositions of different polymorphs, it is possible to determine the relative amounts of each form in an unknown sample. researchgate.net This is crucial for controlling the manufacturing process and ensuring the consistency of the final product. The intensity of a characteristic, non-overlapping peak for a specific polymorph is proportional to its concentration in the mixture. rigaku.comresearchgate.net

In addition to identifying polymorphs, variable-temperature PXRD (VT-PXRD) can be employed to study the thermal stability of different forms and to investigate possible phase transitions between them upon heating or cooling. mdpi.com This provides valuable information on the thermodynamic relationship between the polymorphs. Therefore, PXRD is an indispensable tool in the solid-state characterization of this compound, ensuring the identification and control of its polymorphic forms. creative-biostructure.comrigaku.com

Computational and Theoretical Studies of 2 Hydroxy 2 4 Quinolyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, offering a microscopic view of the electronic and structural properties of 2-hydroxy-2-(4-quinolyl)acetic acid.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate several key properties.

The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich aromatic system, while the LUMO is distributed over the heterocyclic ring and the electron-withdrawing carboxylic acid group.

Reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in predicting how this compound will behave in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. DFT calculations on related quinolinone derivatives have shown that such molecules can have significant electrophilic character. utdallas.edu

Table 1: Representative DFT-Calculated Electronic Properties of a Quinoline Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 4.2 eV |

Note: The values in this table are representative and based on DFT calculations of similar quinoline derivatives. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise energy and geometry calculations.

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more accurate interaction energies, which is particularly important for studying intermolecular forces. While full geometry optimization at a high level of ab initio theory can be computationally demanding for a molecule of this size, single-point energy calculations on DFT-optimized geometries are a common practice to obtain more reliable electronic energies.

A study on related quinoline derivatives demonstrated the use of ab initio methods to investigate their interaction with biological targets, highlighting the importance of accurate charge distribution in determining these interactions. chemicalbook.com

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, typically the Gauge-Independent Atomic Orbital (GIAO) method. arxiv.org These calculations provide theoretical chemical shifts that, when compared with experimental data, can aid in the structural elucidation of the molecule and its conformers. For this compound, predicted NMR spectra would show characteristic signals for the quinoline ring protons and carbons, as well as for the protons and carbons of the hydroxyacetic acid moiety.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. nih.gov The predicted IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. Key vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and the various C-H and C=C/C=N stretching and bending modes of the quinoline ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov These calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the quinoline ring system. The position of the absorption bands can be sensitive to the solvent environment, a factor that can be modeled using continuum solvation models in the calculations.

Table 2: Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-8.5; CH-OH: ~5.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-150; C=O: ~175 |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400-3200; C=O stretch: ~1720 |

| UV-Vis | λmax (nm) | ~280, ~320 |

Note: These are representative values based on known data for similar quinoline and hydroxy acid structures. Actual values for this compound may vary.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are powerful for understanding electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over longer timescales.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformers of the molecule. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thus generating a potential energy surface (PES). libretexts.org

The functional groups in this compound, namely the quinoline nitrogen, the hydroxyl group, and the carboxylic acid group, are all capable of participating in hydrogen bonding. This suggests that the molecule is likely to form well-defined supramolecular structures in the solid state.

Reaction Pathway Exploration and Transition State Characterization

Understanding the formation and reactivity of this compound is fundamental to its synthesis and application. Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways and the energetic barriers that must be overcome.

Reaction Pathway Analysis: The synthesis of this compound can be computationally modeled to elucidate its mechanism. For instance, a plausible synthetic route involving the reaction of quinoline-4-carbaldehyde (B127539) with a cyanide ion to form a cyanohydrin, followed by hydrolysis, can be scrutinized. Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of reactants, intermediates, transition states, and products along this pathway are optimized to determine their relative energies. This allows for the construction of a detailed reaction profile.

Transition State Theory: A critical aspect of this exploration is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a first-order saddle point on the potential energy surface. Its structure provides crucial information about the bond-making and bond-breaking processes. For the addition of a nucleophile to the carbonyl group of quinoline-4-carbaldehyde, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. The energy of this transition state, relative to the reactants, determines the activation energy and, consequently, the reaction rate.

Computational software can perform a transition state search to locate these fleeting structures. Once a candidate TS is found, a frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the path from the transition state downhill to the connected reactants and products, confirming the proposed mechanism.

While specific studies on this compound are not abundant in public literature, the methodologies are well-established. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a standard approach for such investigations arabjchem.org.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) (Non-Biological Focus)

Cheminformatics provides the tools to systematically analyze chemical data and develop predictive models that correlate molecular structure with physical, chemical, or material properties. This is particularly valuable for screening large numbers of compounds for specific applications without the need for exhaustive experimental synthesis and testing.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For this compound, a wide array of such descriptors can be calculated using specialized software.

A hypothetical set of calculated molecular descriptors for this compound is presented below. These descriptors can be correlated with various chemical properties relevant to material science or catalysis, such as thermal stability, solubility in different media, or electronic properties like the HOMO-LUMO gap, which can be indicative of reactivity and optical characteristics arabjchem.org.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Potential Property Correlation |

| Constitutional | Molecular Weight | 217.2 g/mol | General physical properties |

| Atom Count | 25 | Molecular size | |

| Topological | Wiener Index | 845 | Boiling point, viscosity |

| Balaban J Index | 2.87 | Molecular branching | |

| Geometrical | Molecular Surface Area | 210 Ų | Solubility, interaction potential |

| Molecular Volume | 195 ų | Density, packing efficiency | |

| Electrostatic | Dipole Moment | 3.5 D | Polarity, intermolecular forces |

| Polarizability | 22.5 ų | Refractive index, dielectric constant | |

| Quantum-Chemical | HOMO Energy | -6.8 eV | Electron-donating ability, reactivity |

| LUMO Energy | -1.2 eV | Electron-accepting ability, electronic transitions | |

| HOMO-LUMO Gap | 5.6 eV | Chemical stability, optical properties |

A QSPR model is then developed using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links a selection of these descriptors to a specific property. For example, a model could be built to predict the thermal decomposition temperature of a series of quinoline derivatives based on a combination of their molecular weight, dipole moment, and HOMO-LUMO gap.

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those with a high probability of possessing a desired property. While widely used in drug discovery, the same principles can be applied to the search for new materials or catalysts.

In the context of this compound, one could perform a virtual screen of a library of its derivatives (generated in silico by adding various substituents to the quinoline ring or modifying the carboxylic acid group) for properties relevant to material science or catalysis.

Material Application Screening: For a material application, such as the development of a novel organic semiconductor, the virtual screen might prioritize compounds with a small HOMO-LUMO gap, high polarizability, and specific crystal packing motifs that favor charge transport. A QSPR model developed for a known class of organic semiconductors could be used to predict the performance of the quinoline derivatives in the virtual library.

Catalytic Application Screening: If searching for a new catalyst, for example, for a specific type of asymmetric synthesis, the virtual screen would focus on identifying derivatives with specific stereochemical features and electronic properties conducive to binding a substrate and facilitating a reaction. This could involve docking simulations where the virtual compounds are computationally "placed" into the active site of a model reaction to predict their binding affinity and orientation. The results of such a screen can be used to prioritize a smaller, more manageable set of candidate compounds for experimental synthesis and testing.

Table 2: Hypothetical Virtual Screening Workflow for Catalytic Application

| Step | Description | Computational Method | Output |

| 1. Library Generation | Create a virtual library of derivatives of this compound. | Combinatorial chemistry software | A set of 3D structures of candidate molecules. |

| 2. Descriptor Calculation | Calculate relevant molecular descriptors for each molecule in the library. | Cheminformatics software | A database of descriptors for the library. |

| 3. Property Prediction | Use a pre-existing or newly developed QSPR model to predict the desired catalytic property (e.g., binding affinity to a transition state model). | QSPR modeling software | A ranked list of candidate molecules based on predicted activity. |

| 4. Docking/Filtering | For the top-ranked candidates, perform molecular docking into a model of the reaction's transition state to assess steric and electronic complementarity. | Molecular docking software | A refined list of hits with predicted binding modes and scores. |

| 5. Hit Selection | Select a diverse set of high-scoring candidates for experimental validation. | Data analysis and visualization tools | A final selection of compounds for synthesis. |

Through these computational approaches, the potential of this compound and its derivatives can be systematically explored, accelerating the discovery of new functional materials and catalysts.

Synthesis and Characterization of Derivatives and Analogues of 2 Hydroxy 2 4 Quinolyl Acetic Acid

Structural Modifications at the Quinoline (B57606) Ring

The quinoline nucleus is a primary target for structural variation, allowing for the introduction of a wide array of substituents and even the replacement of heteroatoms within the bicyclic system. nih.gov

Introduction of Substituents on the Quinoline Nucleus

The introduction of substituents onto the quinoline core is a common strategy to explore structure-activity relationships. Various functional groups can be installed at different positions of the quinoline ring to influence the molecule's electronic properties, lipophilicity, and steric profile.

For instance, the synthesis of 2-aryl-3-hydroxy-6-substituted quinoline-4-carboxylic acids has been achieved through the reaction of acetoxy ketones with 5-substituted isatins in the presence of potassium hydroxide. researchgate.net This method allows for the incorporation of substituents like methyl and bromo groups at the 6-position of the quinoline ring. researchgate.net Similarly, the Doebner reaction, involving the condensation of an appropriate isatin (B1672199) with α-methylidene carbonyl compounds, has been utilized to produce carboxy-quinolines substituted at the 5-position with electron-withdrawing groups. nih.gov

The Conrad-Limpach reaction provides another route to substituted 2-(4-hydroxyquinolin-2-yl) acetates. nih.gov For example, a 7-methoxy derivative has been synthesized and further modified. nih.gov Additionally, a 6-trifluoromethoxy derivative has been prepared and reacted with hydroxylamine (B1172632) to yield an N-hydroxyacetamide derivative. nih.gov The synthesis of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid has also been reported, starting from isatin and 4-propoxyacetophenone. semanticscholar.orgmdpi.com

Here is an interactive data table summarizing some of the synthesized derivatives with substitutions on the quinoline nucleus:

| Compound Name | Substitution on Quinoline Ring | Synthetic Method | Reference |

| 3-Hydroxy-6-methyl-2-phenylquinoline-4-carboxylic acid | 6-methyl | Reaction of acetoxy ketone with 5-methylisatin | researchgate.net |

| 6-Bromo-3-hydroxy-2-phenylquinoline-4-carboxylic acid | 6-bromo | Reaction of acetoxy ketone with 5-bromoisatin | researchgate.net |

| 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid | 6-iodo, 2-(3-hydroxy-4-methoxyphenyl) | Doebner reaction | nih.gov |

| Ethyl 2-(7-methoxy-4-hydroxyquinolin-2-yl)acetate derivative | 7-methoxy | Conrad-Limpach reaction | nih.gov |

| Ethyl 2-(6-trifluoromethoxy-4-hydroxyquinolin-2-yl)acetate derivative | 6-trifluoromethoxy | Conrad-Limpach reaction | nih.gov |

| 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | 2-(4-propoxyphenyl) | Reaction of isatin with 4-propoxyacetophenone | semanticscholar.orgmdpi.com |

Heteroatom Replacement within the Quinoline Scaffold

Bioisosteric replacement of the quinoline scaffold with other heterocyclic systems is a key strategy in drug design to explore new chemical space and potentially improve pharmacological properties. This approach involves substituting the quinoline ring with other bicyclic or even monocyclic heteroaromatic systems while retaining key pharmacophoric features.

One notable example is the replacement of the quinoline core with a phthalazinone scaffold. The synthesis of 4-hydroxy-2-(4-propoxyphenyl)phthalazin-1(2H)-one derivatives has been accomplished by condensing phthalic anhydride (B1165640) with a hydrazine (B178648) derivative. semanticscholar.org This "core hopping" strategy aimed to increase the chemical diversity of compounds targeting NorA, a multidrug efflux pump in Staphylococcus aureus. semanticscholar.org

Another approach involves the fusion of additional heterocyclic rings to the quinoline framework. For instance, a novel family of researchgate.netnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives has been synthesized through the annulation reactions of 8-quinolinesulfenyl chloride with various unsaturated compounds. mdpi.com This creates a tricyclic system where a thiazine (B8601807) ring is fused to the quinoline core. mdpi.com Similarly, furo[3,2-h]quinoline derivatives have been prepared via a multicomponent reaction of 8-hydroxyquinoline (B1678124), an arylglyoxal, and Meldrum's acid, resulting in a furan (B31954) ring fused to the quinoline scaffold. mdpi.com

Variations at the Alpha-Position of the Carboxylic Acid Moiety

Modifications at the α-position of the carboxylic acid group, which bears the hydroxyl substituent, are crucial for influencing the molecule's stereochemistry and its interaction with biological targets.

Homologation and Dehomologation Studies

While specific homologation (increasing the carbon chain length) or dehomologation (decreasing the carbon chain length) studies directly on 2-Hydroxy-2-(4-quinolyl)acetic Acid are not extensively detailed in the provided context, related transformations on similar quinoline structures have been reported. For example, a degradation–build-up strategy has been employed on the ethyl ester at the 3-position of a quinoline ring to construct an α-hydroxyacetic acid residue. researchgate.net This suggests that manipulation of the side chain length is a feasible synthetic strategy.

Derivatization of the Carboxyl and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties are key functional groups that can be readily derivatized to alter the compound's properties, such as solubility, stability, and ability to act as a prodrug.

The carboxylic acid group can be converted into a variety of functional groups, including esters and amides. Esterification is a common derivatization, and the synthesis of ethyl 2-(4-hydroxyquinolin-2-yl) acetate (B1210297) is a well-known example. nih.gov Amide formation is another important modification. For instance, 2-(4-propoxyphenyl)quinoline-4-carboxylic acid has been coupled with various amines, such as N1,N1-diethylethane-1,2-diamine and 2-(piperidin-1-yl)ethan-1-amine, using a TBTU coupling reagent to yield the corresponding carboxamide derivatives. semanticscholar.orgmdpi.com Furthermore, the carboxylic acid can be converted to an acyl chloride, which can then be reacted with various nucleophiles to create a range of derivatives, including benzothiazoles, benzoxazoles, and benzimidazoles. researchgate.net Derivatization of carboxylic acids with reagents like 2-hydrazinopyridine (B147025) or 2-picolylamine in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) has also been employed to enhance detection in mass spectrometry. nih.govnih.gov

The hydroxyl group can also be a site for derivatization. Acylation is a common method to protect the hydroxyl group or to introduce a new functional moiety. researchgate.net For example, the hydroxyl group can be acetylated. nih.gov Other derivatization strategies for hydroxyl groups include reaction with acyl chlorides, organic anhydrides, and isocyanates. researchgate.net

An interactive table summarizing the derivatization of the carboxyl and hydroxyl groups is provided below:

| Functional Group | Derivative Type | Reagents/Method | Reference |

| Carboxyl | Ester | Esterification (e.g., with ethanol) | nih.gov |

| Carboxyl | Amide | Coupling with amines using TBTU | semanticscholar.orgmdpi.com |

| Carboxyl | Acyl Chloride | Reaction with a chlorinating agent | researchgate.net |

| Carboxyl | Hydrazide | Reaction with 2-hydrazinopyridine, DPDS, TPP | nih.govnih.gov |

| Hydroxyl | Acetate | Acetylation with acetic anhydride | nih.gov |

| Hydroxyl | Various | Reaction with acyl chlorides, organic anhydrides, isocyanates | researchgate.net |

Formation of Esters, Amides, and Ethers

The hydroxyl and carboxylic acid functionalities of this compound are prime targets for derivatization to form esters, amides, and ethers. These modifications can significantly alter the compound's physicochemical properties, such as solubility, stability, and ability to cross biological membranes.

Esters: Esterification of the carboxylic acid group is a common strategy. For instance, the synthesis of ethyl 2-(4-hydroxyquinolin-2-yl)acetate has been achieved through the Conrad-Limpach reaction. nih.gov An alternative approach involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 2-nitrobenzoyl chlorides, followed by hydrogenation. nih.gov The resulting esters can serve as intermediates for further modifications. For example, a degradation-build-up strategy of the ethyl ester at the 3-position has been used to construct an α-hydroxyacetic acid residue, a key component for certain arylquinolines. researchgate.net

Amides: Amide derivatives are typically synthesized by activating the carboxylic acid group, for example, by converting it to an acyl chloride, which then reacts with a suitable amine. A procedure has been developed for the synthesis of (4-hydroxy-2-methylquinolin-3-yl)acetic acid and its corresponding acyl chloride, which can then be reacted with various amines to produce a range of amide derivatives. researchgate.net Another approach involves the use of β-keto amides as precursors for the synthesis of 2-alkyl-4-quinolone-3-carboxamides. nih.gov The synthesis of N-substituted 1H-4-hydroxy-2-oxoquinoline-3-acetic acid amides has also been reported. researchgate.net

Ethers: The formation of ethers at the hydroxyl group can also be achieved through various synthetic methods. For example, Williamson ether synthesis, involving the reaction of an alkyl halide with the alkoxide generated from the hydroxyl group, is a potential route. The synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives has been described, which involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines. researchgate.net

| Derivative Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Esters | Conrad-Limpach reaction | Anilines, β-ketoesters | nih.gov |

| Reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by hydrogenation | 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, 2-nitrobenzoyl chlorides | nih.gov | |

| Amides | Acyl chloride formation followed by reaction with amines | Thionyl chloride, various amines | researchgate.net |

| From β-keto amide precursors | β-keto amides, o-nitrobenzoyl chloride | nih.gov | |

| Ethers | Williamson ether synthesis | Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-hydroxyquinolines | researchgate.net |

Synthesis of Cyclic and Spiro Derivatives

The creation of cyclic and spiro derivatives from this compound introduces significant structural complexity and rigidity, which can be advantageous for targeting specific biological receptors.

Cyclic Derivatives: Intramolecular reactions are often employed to form cyclic structures. For instance, the reaction of 2-(4-hydroxyquinolin-2-yl) acetates with paraformaldehyde in the presence of piperidine (B6355638) can lead to the formation of bisquinoline derivatives and a new 1H-azeto[1,2-a]quinoline derivative. nih.gov Furthermore, heating 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid can result in the formation of a furo[3,2-c]quinoline-2,4-dione through intramolecular cyclization. researchgate.net

Spiro Derivatives: Spiro compounds, characterized by two rings sharing a single atom, represent a unique class of derivatives. The synthesis of spiro-4H-pyran derivatives has been achieved through a one-pot, three-component reaction of isatin or ninhydrin (B49086) with malononitrile (B47326) and a β-dicarbonyl compound. nih.govresearchgate.net Another example is the synthesis of spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives via a 1,3-dipolar cycloaddition reaction. mdpi.com The synthesis of 2ʹ,5-dioxo-5H-spiro[furan-2,3ʹ-indoline]-3-carboxylate derivatives has also been reported through a three-component reaction. nih.gov

| Derivative Type | Synthetic Method | Key Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Cyclic | Reaction with paraformaldehyde and piperidine | 2-(4-hydroxyquinolin-2-yl) acetates, paraformaldehyde, piperidine | 1H-azeto[1,2-a]quinoline | nih.gov |

| Intramolecular cyclization upon heating | 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid | furo[3,2-c]quinoline-2,4-dione | researchgate.net | |

| Spiro | One-pot, three-component reaction | Isatin/ninhydrin, malononitrile, β-dicarbonyl compound | Spiro-4H-pyran | nih.govresearchgate.net |

| 1,3-dipolar cycloaddition | Isatin derivatives, arylamines, dimethyl acetylenedicarboxylate | Spiro[indoline-3,5′-pyrroline]-2,2′dione | mdpi.com | |

| Three-component reaction | Anilines, aldehydes/1-ethylindoline-2,3-dione, diethyl acetylene (B1199291) dicarboxylate | 2ʹ,5-Dioxo-5H-spiro[furan-2,3ʹ-indoline]-3-carboxylate | nih.gov |

Chiral Resolution Techniques for Enantiomeric Purity

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups. Consequently, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they often exhibit different pharmacological activities. This section explores the methods used to obtain enantiomerically pure forms of this compound and its derivatives.

Diastereomeric Salt Formation and Chromatographic Resolution

A classical and widely used method for resolving racemates is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. libretexts.orglibretexts.org

Diastereomeric Salt Formation: The racemic this compound can be reacted with an enantiomerically pure chiral base, such as brucine, strychnine, or (R)-1-phenylethylamine. libretexts.orglibretexts.org The resulting diastereomeric salts will have different solubilities, allowing for their separation through fractional crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. libretexts.org The choice of the chiral resolving agent and the solvent is critical for efficient separation. advanceseng.comnii.ac.jp

Chromatographic Resolution: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. mdpi.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. mdpi.comnih.gov For 2-hydroxycarboxylic acids, derivatization to enhance their interaction with the CSP is often necessary. nih.gov For instance, they can be resolved as their O-ethoxycarbonyl π-basic anilide derivatives on a CSP derived from N-(3,5-dinitrobenzoyl)leucine N-phenyl N-alkylamide. nih.gov

| Technique | Principle | Key Considerations | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of racemic acid with a chiral base to form separable diastereomeric salts. | Choice of chiral resolving agent (e.g., brucine, strychnine) and crystallization solvent. | libretexts.orglibretexts.org |

| Chromatographic Resolution (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Selection of an appropriate CSP and potential need for derivatization of the analyte. | mdpi.comnih.gov |

Asymmetric Derivatization for Separation

An alternative approach to chiral resolution involves converting the enantiomers into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA). libretexts.org These diastereomers can then be separated by standard chromatographic techniques.

The hydroxyl group of this compound can be reacted with a chiral reagent to form diastereomeric esters. For example, reaction with an enantiomerically pure carboxylic acid would yield a mixture of diastereomeric esters that can be separated by chromatography. libretexts.org Subsequent hydrolysis of the separated esters would then provide the resolved enantiomers of the original alcohol. libretexts.org

Several chiral derivatizing agents have been developed for the resolution of 2-hydroxy acids. For instance, (+)- or (−)-diacetyl-L-tartaric anhydride (DATAN) can be used to form stable diastereomers that can be separated. mdpi.comnih.gov Another reagent, N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC), can selectively derivatize the alcohol moiety of α-hydroxy acids. mdpi.com

| Chiral Derivatizing Agent (CDA) | Reaction Principle | Separation Method | Reference |

|---|---|---|---|

| Enantiomerically Pure Carboxylic Acid | Formation of diastereomeric esters. | Chromatography | libretexts.org |

| (+)- or (−)-Diacetyl-L-tartaric anhydride (DATAN) | Formation of stable diastereomers. | Chromatography | mdpi.comnih.gov |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Selective derivatization of the hydroxyl group. | Chromatography | mdpi.com |

Advanced Applications and Future Directions in the Research of 2 Hydroxy 2 4 Quinolyl Acetic Acid

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential intermediates for the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. Their inherent chirality is crucial as biological targets are overwhelmingly chiral, requiring a precise stereochemical match for effective interaction. Chiral α-hydroxy acids, a prominent class of these building blocks, serve as the backbone for numerous natural products and therapeutic agents. rsc.org

Precursor for Stereodefined Heterocycles and Natural Product Fragments

The molecular architecture of 2-Hydroxy-2-(4-quinolyl)acetic Acid, featuring a quinoline (B57606) ring, a hydroxyl group, and a carboxylic acid, makes it a potent precursor for the synthesis of more complex, stereodefined heterocyclic systems. The quinoline core itself is a foundational element in a vast array of alkaloids and synthetic compounds. nih.gov Research on related quinoline structures demonstrates their utility as synthons for a wide variety of heterocycles. arabjchem.org

For instance, studies on the closely related 4-hydroxy-2(1H)-quinolone show its successful use in synthesizing diverse heterocyclic structures of pharmaceutical interest. arabjchem.org Similarly, derivatives like 2-(4-hydroxyquinolin-2-yl)acetic acid have been utilized as starting materials for new heterocyclic systems. nih.gov The functional groups on this compound allow for a range of chemical transformations. The carboxylic acid and hydroxyl groups can be used to form esters, amides, and ethers, or to participate in cyclization reactions to generate lactones and other ring systems. The quinoline nitrogen provides a site for N-alkylation or coordination, further expanding its synthetic potential. These reactions can be guided by the existing stereocenter to produce new stereodefined products, which are crucial fragments for building larger natural products. researchgate.net

Application in Total Synthesis Strategies

The total synthesis of complex natural products often relies on a strategy of converging chiral fragments. Chiral building blocks like this compound are ideal candidates for such strategies. While specific total syntheses employing this exact molecule are not yet widely documented, the use of similar chiral α-hydroxy acids is well-established.

The general approach involves using the chiral building block to introduce a specific stereocenter and a functionalized core that can be elaborated upon. For example, the synthesis of novel nicotinic acetylcholine (B1216132) receptor ligands and chiral β-amino sulfides has been achieved using related chiral synthons. sigmaaldrich.com The quinoline portion of the molecule is a key feature of many biologically active alkaloids, and having it pre-installed in a chiral fragment can significantly streamline a synthetic route. nih.gov The compound's structure is analogous to synthons used to create hydroxyethylene dipeptide isosteres, which are known for their enzyme inhibition properties, highlighting its potential in medicinal chemistry applications. sigmaaldrich.com

Utilization in Catalysis and Ligand Design

The presence of both a nitrogen-containing heterocycle and oxygen-based functional groups makes this compound an excellent candidate for ligand design in catalysis. The quinoline nitrogen and the hydroxyl and carboxylate oxygens can act as donor atoms to coordinate with metal centers, forming stable chelate complexes.

Chiral Ligand for Asymmetric Metal Catalysis

Quinoline-based structures are frequently used in the design of chiral ligands for asymmetric catalysis. thieme-connect.com The rigidity of the quinoline scaffold and the defined spatial arrangement of its coordinating atoms can create a well-defined chiral pocket around a metal catalyst, enabling high levels of enantioselectivity in chemical reactions.

The combination of the quinoline nitrogen and the α-hydroxy carboxylate moiety in this compound allows it to function as a multidentate ligand. Such ligands have been successfully used in a variety of metal-catalyzed reactions. For example, chiral Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) have been applied in the 1,4-addition of organozinc reagents to unsaturated ketones. thieme-connect.com Copper(II) complexes with chiral dinitrogen ligands have been shown to catalyze asymmetric Henry reactions effectively. mdpi.com Iron complexes involving chiral bisquinolyldiamine ligands have been used for the asymmetric oxidative coupling of 2-naphthols to produce chiral BINOL derivatives, which are themselves important ligands. nih.gov The structure of this compound is well-suited to create similar catalytic systems, where it can enforce a chiral environment on a coordinated metal, directing the stereochemical outcome of a reaction.

| Catalyst System Component | Metal Center | Reaction Type | Reference |

|---|---|---|---|

| Chiral Bisquinolyldiamine Ligand | Fe(II) | Asymmetric Oxidative Homo-coupling | nih.gov |

| Aminopinane-derived Dinitrogen Ligand | Cu(II) | Asymmetric Henry Reaction | mdpi.com |

| Chiral Diphosphine Oxide Ligand | Fe(II) | Enantioselective Aerobic Coupling | nih.gov |

| Picolinic Acid/BINOL Ligand | Cu(I) | Asymmetric Oxidative Coupling | nih.gov |

| N,N,P-tridentate Chiral Schiff Base | N/A | 1,4-addition of R₂Zn to enones | thieme-connect.com |

Organocatalytic Applications